molecular formula C24H25N3O3S B4284090 METHYL 3-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4284090
M. Wt: 435.5 g/mol
InChI Key: MLXVQRJRTRVWAX-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a piperazine ring, a thiophene ring, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a diphenylmethyl group through a nucleophilic substitution reaction.

    Coupling with Thiophene Derivative: The functionalized piperazine is then coupled with a thiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: N-substituted piperazines.

Scientific Research Applications

Methyl 3-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[4-(benzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({[4-(phenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate

Uniqueness

Methyl 3-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to the presence of the diphenylmethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties compared to similar compounds. This structural feature may enhance its binding affinity to certain receptors and improve its overall efficacy as a drug candidate.

Properties

IUPAC Name

methyl 3-[(4-benzhydrylpiperazine-1-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-23(28)22-20(12-17-31-22)25-24(29)27-15-13-26(14-16-27)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-12,17,21H,13-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXVQRJRTRVWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

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